Product packaging for Gancaonin P 3/'methyl ether(Cat. No.:CAS No. 151776-21-5)

Gancaonin P 3/'methyl ether

Cat. No.: B121961
CAS No.: 151776-21-5
M. Wt: 384.4 g/mol
InChI Key: UXTFKMCFQVSJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Natural Products Derived from Glycyrrhiza Species in Research

The roots and rhizomes of Glycyrrhiza species, commonly known as licorice, have a long history of use in traditional medicine across the globe. catalysis.com.ua These plants are a rich source of a vast number of bioactive compounds, which have drawn significant interest from the scientific community. catalysis.com.uadergipark.org.tr Researchers have isolated hundreds of constituents from licorice, including triterpene saponins, flavonoids, isoflavonoids, and chalcones. catalysis.com.uaresearchgate.net

The diverse pharmacological properties attributed to these compounds include anti-inflammatory, antiviral, antimicrobial, antioxidant, and anticancer activities. catalysis.com.uanih.gov This has led to extensive research into the potential of Glycyrrhiza-derived natural products for various applications. bohrium.comtandfonline.com The genus Glycyrrhiza comprises about 30 species, with G. glabra, G. uralensis, and G. inflata being the most commonly studied. catalysis.com.uarsc.org The specific chemical profile can vary depending on the species, growing conditions, and harvesting time, which influences the composition of flavonoids and other active molecules. rsc.orgalzdiscovery.org

Overview of Flavonoids and Methylated Flavonoids in Phytochemistry

Flavonoids are a large and diverse group of polyphenolic compounds synthesized by plants as secondary metabolites. nih.gov With a characteristic benzo-γ-pyrone structure, they are ubiquitously present in the plant kingdom. nih.gov In phytochemistry, flavonoids are of great interest due to their wide range of biological activities, which are often dependent on their specific structure. nih.govtaylorfrancis.com They play a crucial role in the plant's defense against microbial infections and in regulating growth factors. nih.gov

Flavonoids can exist in several forms, including as aglycones, glycosides, or methylated derivatives. nih.gov Methylated flavonoids, a specific subgroup, are characterized by the presence of one or more methoxy (B1213986) (-OCH3) groups on their core structure. taylorfrancis.comwikipedia.org This methylation is a natural modification that can alter the compound's chemical properties, such as its solubility and bioavailability. wikipedia.orgnih.gov O-methylation can enhance the biological activities of flavonoids and is an area of active research. nih.govmdpi.com The process is catalyzed by specific enzymes known as O-methyltransferases (OMTs), which attach a methyl group to a hydroxyl group on the flavonoid skeleton. wikipedia.org

Historical Context of Gancaonin P 3'-Methyl Ether Discovery and Early Research

Gancaonin P 3'-methyl ether is a derivative of Gancaonin P, a flavonoid that has been reported in Glycyrrhiza uralensis. nih.gov The study of flavonoids from Glycyrrhiza species dates back to at least 1934 with the isolation of liquiritin. chula.ac.th Over the decades, phytochemical investigations of various licorice species, such as G. uralensis, G. aspera, and G. glabra, have led to the isolation and characterization of numerous flavonoids, including many with prenylated and methylated structures. clockss.orgcaldic.comnih.gov

The isolation of Gancaonin P 3'-methyl ether is part of the ongoing effort to identify the vast array of phenolic compounds in licorice. nih.gov Early research focused on fractionating extracts from the roots and stolons of these plants to isolate individual compounds. caldic.comnih.gov The identification of these molecules, including Gancaonin P 3'-methyl ether, has been made possible through advanced spectroscopic methods. The Human Metabolome Database lists "3'-O-Methylgancaonin P" as a constituent of licorice. hmdb.ca

Classification of Gancaonin P 3'-Methyl Ether within Flavonoid Subclasses

Gancaonin P 3'-methyl ether belongs to the flavonoid class of polyketides. lipidmaps.org Based on its core chemical structure, it is further classified within the flavone (B191248) and flavonol subclass of flavonoids. lipidmaps.org

The structure of Gancaonin P 3'-methyl ether is characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone, which is the defining feature of flavones. Specifically, its IUPAC name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one. hmdb.ca This structure includes a prenyl group attached to the A-ring and a methoxy group on the B-ring, making it a prenylated and methylated flavonoid. The parent compound, Gancaonin P, is a member of the flavones. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O7 B121961 Gancaonin P 3/'methyl ether CAS No. 151776-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151776-21-5

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)24)19(25)20(26)21(28-16)11-5-7-13(22)15(8-11)27-3/h4-5,7-9,22-24,26H,6H2,1-3H3

InChI Key

UXTFKMCFQVSJLL-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C

melting_point

160-162°C

Other CAS No.

151776-21-5

physical_description

Solid

Synonyms

3,5,7,4'-tetrahydroxy-3'-methoxy-6-isoprenylflavone
gancaonin P-3'-methyl ether
gancaonin P-3'-methylether
THMIF

Origin of Product

United States

Isolation and Purification Methodologies for Gancaonin P 3 Methyl Ether

Extraction Techniques from Biological Sources

The initial step in isolating Gancaonin P 3'-methyl ether involves its extraction from the plant matrix, typically the dried roots of Glycyrrhiza uralensis or related species. The choice of extraction method is critical to ensure high yield and minimize the co-extraction of undesirable compounds.

Solvent-based extraction remains a widely used and effective method for obtaining flavonoids. The selection of the solvent is guided by the polarity of the target compound. Given that Gancaonin P 3'-methyl ether is a methylated flavonoid, it possesses a moderate polarity.

Ethanol (B145695) and Methanol (B129727): Alcohols such as ethanol and methanol are frequently employed for the initial extraction of flavonoids from licorice roots. An alcoholic extract of the leaves of Glycyrrhiza uralensis Fisch. has been used to isolate various flavonoids nih.gov. These solvents are effective at penetrating the plant cell walls and solubilizing a broad range of compounds, including prenylated and methylated flavonoids. Often, aqueous mixtures of these alcohols (e.g., 70-80% ethanol) are used to enhance extraction efficiency.

Ethyl Acetate (B1210297): Following a primary extraction with a more polar solvent like ethanol, liquid-liquid partitioning with ethyl acetate is a common subsequent step. This solvent is particularly effective for selectively extracting flavonoids of intermediate polarity, such as methylated and prenylated derivatives, while leaving behind more polar compounds like glycosides and sugars. Glabridin, a major flavonoid in licorice, is initially obtained from an ethyl acetate extraction researchgate.net. This fractionation is crucial for simplifying the subsequent purification stages.

SolventPolarityTarget CompoundsRationale
Ethanol/MethanolHighBroad range of flavonoidsEffective for initial crude extraction from plant material.
Ethyl AcetateMediumAglycones, methylated and prenylated flavonoidsSelective extraction of moderately polar compounds from the initial crude extract.

While conventional solvent extraction is prevalent, advanced methods offer potential advantages in terms of efficiency and selectivity.

Supercritical Fluid Extraction (SFE): Supercritical CO2 extraction is a green technology that could be applied to the extraction of Gancaonin P 3'-methyl ether. The polarity of supercritical CO2 can be modified by adding a co-solvent, such as ethanol or methanol, making it suitable for extracting moderately polar compounds. This technique offers the advantage of solvent-free extracts and can be highly selective by tuning the pressure and temperature.

Chromatographic Separation Strategies

Following extraction and preliminary fractionation, the purification of Gancaonin P 3'-methyl ether relies on a combination of chromatographic techniques. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is an indispensable tool for the large-scale purification of flavonoids from crude extracts.

Silica (B1680970) Gel: Silica gel is a polar stationary phase used in normal-phase chromatography. It is effective for separating compounds based on polarity. For methylated flavonoids, a gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), would be employed. This technique has been successfully used for the repeated separation of methylated and prenylated flavonoids nih.gov.

ODS-gel (Octadecyl-silica): ODS is a non-polar stationary phase used in reversed-phase chromatography. This technique is highly effective for separating flavonoids that are not well-resolved by normal-phase chromatography. A mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is typically used, with the elution order being from more polar to less polar compounds.

MCI-gel CHP-20P and Sephadex LH-20: These are size-exclusion and adsorption chromatography resins, respectively. Sephadex LH-20, in particular, is widely used for the purification of flavonoids. It separates compounds based on a combination of molecular size and polarity, using solvents like methanol as the eluent. This technique is effective for removing pigments and other impurities from flavonoid-rich fractions and has been used in the isolation of prenylated flavonoids nih.govscielo.br.

Stationary PhasePrinciple of SeparationTypical Mobile PhaseApplication
Silica GelAdsorption (Normal Phase)Hexane/Ethyl Acetate or Chloroform (B151607)/Methanol gradientsInitial fractionation of crude extracts.
ODS-gelPartition (Reversed Phase)Methanol/Water or Acetonitrile (B52724)/Water gradientsHigh-resolution separation of flavonoid mixtures.
Sephadex LH-20Size Exclusion and AdsorptionMethanolPurification of flavonoid fractions, removal of pigments.

For the final purification of Gancaonin P 3'-methyl ether to a high degree of purity, preparative HPLC is the method of choice. This technique offers high resolution and is capable of separating closely related isomers.

Reversed-Phase Preparative HPLC: A C18 column is commonly used for the preparative separation of flavonoids. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. This method has been successfully used to purify flavonoids and triterpene saponins from licorice extract nih.govsemanticscholar.org. An off-line preparative two-dimensional normal-phase/reversed-phase liquid chromatography method has also been developed for the effective purification of flavonoids from licorice nih.gov.

Normal-Phase Preparative HPLC: While less common for flavonoids, normal-phase HPLC can be used for the separation of isomers that are difficult to resolve by reversed-phase chromatography.

Thin-layer chromatography is a simple, rapid, and versatile technique used throughout the purification process for monitoring the separation and assessing the purity of fractions.

Monitoring Fractions: TLC is used to analyze the fractions collected from column chromatography to identify those containing the target compound. By comparing the retention factor (Rf) of the spots with that of a reference standard (if available), fractions can be pooled for further purification. Various solvent systems can be used for the separation of flavonoids from Glycyrrhiza species researchgate.net.

Purity Assessment: TLC provides a quick assessment of the purity of the isolated compound. A single spot in multiple solvent systems is a good indication of purity. For the analysis of flavonoids in licorice, a mobile phase of butanol, glacial acetic acid, and water has been used nih.gov. A suitable separation of glycyrrhetic acid was achieved with a mobile phase of chloroform, methanol, and formic acid nih.gov.

Purity Assessment and Yield Optimization in Isolation Protocols

Purity Assessment:

Once fractions are collected from the HSCCC or other chromatographic methods, the purity of the isolated Gancaonin P 3'-methyl ether must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. An analytical HPLC system equipped with a C18 column and a UV detector is typically used. The purity is determined by calculating the peak area of the target compound as a percentage of the total peak area in the chromatogram. A purity of over 95% is generally considered acceptable for many research applications.

Further structural confirmation and purity verification are achieved through spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of the compound, confirming its identity and revealing the presence of any impurities. Mass Spectrometry (MS) is also employed to determine the molecular weight and fragmentation pattern, further corroborating the structure of Gancaonin P 3'-methyl ether.

Yield Optimization:

Optimizing the yield of Gancaonin P 3'-methyl ether involves a multi-faceted approach, starting from the initial extraction process. The choice of solvent, extraction time, and temperature can significantly impact the amount of the target compound extracted from the plant material. Studies on the extraction of flavonoids from licorice have shown that using solvents like 70% ethanol can be highly effective.

Furthermore, the efficiency of the purification steps directly influences the final yield. Minimizing the number of chromatographic steps and optimizing the loading capacity in techniques like HSCCC can reduce losses. The recovery rate at each stage should be monitored to identify and address any potential bottlenecks in the process. For instance, the selection of an HSCCC solvent system that provides a good partition coefficient and stable stationary phase retention is crucial for maximizing both purity and yield.

Response surface methodology and other statistical designs can be employed to systematically optimize various extraction and purification parameters to achieve the highest possible yield of Gancaonin P 3'-methyl ether.

Structural Elucidation and Spectroscopic Characterization of Gancaonin P 3 Methyl Ether

Advanced Spectroscopic Techniques for Structural Confirmation

The confirmation of the chemical structure of Gancaonin P 3'-methyl ether is achieved through the combined use of several powerful analytical techniques. Each method provides unique insights into the molecule's architecture, and together they allow for an unambiguous structural assignment.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a flavonoid provides information on the number of protons, their chemical environment, and their coupling interactions with neighboring protons. In the case of Gancaonin P 3'-methyl ether, the presence of a methoxy (B1213986) group at the 3'-position of the B-ring would be indicated by a sharp singlet peak typically appearing in the range of δ 3.8-4.0 ppm. The aromatic region of the spectrum would show signals corresponding to the protons on the A and B rings, with their multiplicity and coupling constants providing crucial information about their substitution pattern.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the number and types of carbon atoms in the molecule. The presence of a methoxy group in Gancaonin P 3'-methyl ether would be confirmed by a signal in the upfield region of the spectrum, typically around δ 55-60 ppm. The chemical shifts of the carbon atoms in the B-ring would also be affected by the methylation at the 3'-position, with the C-3' signal showing a significant downfield shift compared to the parent compound, Gancaonin P.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for Gancaonin P 3'-Methyl Ether
PositionPredicted ¹³C-NMR (ppm)Predicted ¹H-NMR (ppm, Multiplicity, J in Hz)
2~164.0-
3~103.0~6.8 (s)
4~180.0-
5~161.5-
6~98.0~6.4 (s)
7~165.0-
8~93.0-
9~157.0-
10~104.5-
1'~121.0-
2'~110.0~7.9 (d, J=2.0)
3'~148.0-
4'~149.0-
5'~116.0~6.9 (d, J=8.5)
6'~120.0~7.8 (dd, J=8.5, 2.0)
3'-OCH₃~56.0~3.9 (s)

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule with high accuracy. Techniques such as HR-FAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry) and UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

For Gancaonin P 3'-methyl ether, the expected molecular formula is C₂₁H₂₀O₇. The high-resolution mass spectrum would show a molecular ion peak corresponding to the calculated exact mass of this formula. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information, such as the loss of a methyl group (CH₃) or a carbon monoxide (CO) molecule, which are characteristic fragmentation pathways for flavonoids.

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Gancaonin P 3'-methyl ether would exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

Key expected absorption bands include:

A broad band in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the hydroxyl (-OH) groups.

A strong absorption band around 1650-1660 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl (C=O) group in the C-ring.

Absorption bands in the region of 1500-1600 cm⁻¹ due to the C=C stretching vibrations of the aromatic rings.

Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether and hydroxyl groups. The presence of the methyl ether would contribute to the complexity of this region.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, such as the chromophore of flavonoids. The UV-Vis spectrum of flavonoids typically shows two major absorption bands, referred to as Band I and Band II.

Band I , appearing in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring).

Band II , appearing in the range of 240-280 nm, is associated with the benzoyl system (A-ring).

The position and intensity of these bands are sensitive to the substitution pattern of the flavonoid. In Gancaonin P 3'-methyl ether, the methylation of the 3'-hydroxyl group would be expected to cause a slight hypsochromic (blue) shift in Band I compared to Gancaonin P. The use of shift reagents, such as sodium methoxide (NaOMe) or aluminum chloride (AlCl₃), can provide further information about the location of free hydroxyl groups.

Comparative Structural Analysis with Related Flavonoid Methyl Ethers (e.g., Gancaonin P)

The structural elucidation of Gancaonin P 3'-methyl ether is greatly facilitated by comparing its spectroscopic data with that of its parent compound, Gancaonin P. The primary difference between these two molecules is the presence of a methyl group at the 3'-position in the former, which leads to predictable changes in their respective spectra.

NMR Spectroscopy: The most significant difference in the ¹H-NMR spectra would be the appearance of a methoxy signal (a singlet around δ 3.9 ppm) and the absence of a hydroxyl proton signal for the 3'-position in Gancaonin P 3'-methyl ether. In the ¹³C-NMR spectrum, the carbon of the methoxy group would appear around δ 56.0 ppm, and the C-3' signal would be shifted downfield due to the ether linkage.

Mass Spectrometry: The molecular weight of Gancaonin P 3'-methyl ether would be 14 mass units higher than that of Gancaonin P, corresponding to the addition of a CH₂ group and the loss of a hydrogen atom.

UV-Vis Spectroscopy: As mentioned, a slight blue shift in Band I is expected for the 3'-methyl ether derivative compared to Gancaonin P. Furthermore, the addition of a base like NaOMe would not cause a significant bathochromic shift in Band I for Gancaonin P 3'-methyl ether, as the 3'-hydroxyl group is no longer available for deprotonation.

This comparative approach, leveraging the well-characterized data of Gancaonin P, allows for a confident and detailed structural assignment of Gancaonin P 3'-methyl ether.

Chemical Synthesis and Derivatization Strategies for Gancaonin P 3 Methyl Ether Analogs

Total Synthesis Approaches to Gancaonin P 3'-Methyl Ether and Core Flavonoid Structures

The total synthesis of Gancaonin P 3'-methyl ether, while not explicitly detailed in publicly available literature, can be conceptualized through established synthetic routes for structurally related prenylated isoflavones. A common strategy involves the construction of the isoflavone (B191592) core, followed by the introduction of the prenyl and methyl ether functionalities.

One powerful and convergent approach for constructing the isoflavone skeleton is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of a chromone (B188151) derivative, often bearing a leaving group such as a halogen or triflate at the 3-position, with an appropriately substituted arylboronic acid or ester, which will form the B-ring of the isoflavone. nih.gov The synthesis of the required chromone precursor often starts from a substituted 2-hydroxyacetophenone (B1195853), which can be cyclized to form the chromone ring. nih.gov

Alternative routes to the isoflavone core include the deoxybenzoin route , which involves the condensation of a phenol (B47542) with a phenylacetic acid derivative to form a deoxybenzoin, followed by cyclization with a one-carbon synthon like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to close the pyranone ring. The oxidative rearrangement of chalcones, synthesized via the Claisen-Schmidt condensation of a 2-hydroxyacetophenone and a benzaldehyde, also provides a viable pathway to the isoflavone skeleton. nih.govresearchgate.net

The introduction of the prenyl group can be achieved at various stages of the synthesis. Direct C-prenylation of the flavonoid core can be accomplished using prenyl bromide in the presence of a Lewis acid or base, although regioselectivity can be a challenge. nih.gov A more controlled approach often involves an O-prenylation followed by a Claisen rearrangement to install the prenyl group on the aromatic ring. nih.gov

Synthetic Methodologies for Flavonoid Ether Derivatives

The synthesis of Gancaonin P 3'-methyl ether necessitates the selective methylation of the 3'-hydroxyl group on the B-ring. This requires careful consideration of the reactivity of the multiple hydroxyl groups present in the parent Gancaonin P molecule.

Williamson Ether Synthesis and its Modern Variants in Flavonoid Chemistry

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. masterorganicchemistry.comwikipedia.orgyoutube.com In the context of flavonoid chemistry, this SN2 reaction involves the deprotonation of a hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate (B86663). masterorganicchemistry.comwikipedia.org

The regioselectivity of the Williamson ether synthesis on polyhydroxylated flavonoids can be influenced by several factors, including the acidity of the different hydroxyl groups and steric hindrance. The 7-hydroxyl group is often the most acidic and therefore the most readily methylated. nih.gov To achieve selective methylation at the 3'-position, a protecting group strategy is often necessary.

Modern variants of the Williamson ether synthesis may employ milder bases and reaction conditions to improve selectivity and compatibility with sensitive functional groups present in complex molecules.

Selective Alkylation Reactions for O-Methylation

Achieving selective O-methylation in the presence of multiple hydroxyl groups is a common challenge in flavonoid synthesis. The differential reactivity of the hydroxyl groups can sometimes be exploited. For instance, the 7-OH group is generally the most acidic, followed by the 4'-OH, while the 5-OH is often hydrogen-bonded to the C4-carbonyl group, reducing its nucleophilicity. nih.gov

Reagents such as diazomethane (B1218177) can be used for methylation, but they are hazardous and often lack selectivity. A more controlled approach involves the use of milder methylating agents in combination with specific bases and solvents to fine-tune the reactivity and achieve the desired regioselectivity.

Protecting Group Strategies for Targeted Methylation (e.g., Methoxymethyl Ether (MOM) Protection)

To ensure the selective methylation of the 3'-hydroxyl group, a robust protecting group strategy is indispensable. This involves the temporary masking of all other hydroxyl groups in the molecule, leaving only the 3'-OH available for reaction. nih.govnih.gov

A commonly employed protecting group for hydroxyl functions in flavonoid synthesis is the methoxymethyl (MOM) ether . wikipedia.orgtotal-synthesis.comadichemistry.com MOM ethers are readily installed by treating the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgtotal-synthesis.comadichemistry.com

Key steps in a protecting group strategy for the synthesis of Gancaonin P 3'-methyl ether would likely involve:

Protection: All hydroxyl groups of a Gancaonin P precursor, except the 3'-OH, are protected, for instance, as MOM ethers. This requires careful selection of reaction conditions to achieve selective protection or a multi-step protection-deprotection sequence.

Methylation: The free 3'-hydroxyl group is then methylated using a standard procedure like the Williamson ether synthesis.

Deprotection: Finally, the MOM protecting groups are removed under acidic conditions to yield the desired Gancaonin P 3'-methyl ether. wikipedia.orgtotal-synthesis.comadichemistry.com

The choice of protecting groups is crucial and depends on their stability to the reaction conditions employed in subsequent steps and the ease of their removal without affecting other parts of the molecule.

Design and Synthesis of Structure-Activity Relationship (SAR) Analogs of Gancaonin P 3'-Methyl Ether

To explore the pharmacological potential of Gancaonin P 3'-methyl ether, the synthesis of a library of analogs is essential for establishing Structure-Activity Relationships (SAR) . nih.govmdpi.commdpi.com SAR studies involve systematically modifying different parts of the lead molecule and evaluating the impact of these changes on its biological activity.

For Gancaonin P 3'-methyl ether, SAR studies could involve modifications at several key positions:

B-ring substitution: The position and nature of the substituents on the B-ring can be varied. For example, the methyl ether at the 3'-position could be replaced with other alkyl ethers of varying chain lengths or with different functional groups altogether. Analogs with methylation at other positions on the B-ring could also be synthesized to probe the importance of the 3'-methoxy group for activity.

Prenyl group modification: The prenyl group could be moved to other positions on the A- or B-rings, or it could be replaced with other lipophilic groups of different sizes and shapes.

A-ring and C-ring modifications: The substitution pattern on the A-ring could be altered, or modifications could be made to the pyranone C-ring to investigate their influence on biological activity.

The synthesis of these analogs would leverage the same synthetic strategies discussed previously, including the Suzuki-Miyaura coupling for the construction of variously substituted B-rings and the use of appropriate protecting group strategies to enable regioselective modifications.

Chemoenzymatic Synthesis of Related Complex Flavonoids for Structural Modification

Chemoenzymatic synthesis offers a powerful alternative and complementary approach to traditional organic synthesis for the preparation of complex flavonoids and their analogs. jst.go.jpsemanticscholar.orgresearchgate.net This strategy combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis.

Enzymes, such as O-methyltransferases (OMTs), can exhibit remarkable regioselectivity in the methylation of flavonoid scaffolds. nih.gov For instance, a study demonstrated the use of an isoflavone O-methyltransferase from Streptomyces avermitilis to achieve regioselective 3'-O-methylation of a trihydroxyisoflavone. nih.gov This enzymatic approach could potentially be applied to a late-stage intermediate in the synthesis of Gancaonin P, offering a highly selective method for introducing the 3'-methyl ether group without the need for extensive protecting group manipulations.

Furthermore, glycosyltransferases can be used to introduce sugar moieties to the flavonoid core, creating a diverse range of glycosylated analogs for biological testing. nih.gov The combination of chemical synthesis to build the core flavonoid structure and enzymatic steps for specific modifications can streamline the synthesis of complex natural product analogs and facilitate the exploration of their biological activities.

Information regarding "Gancaonin P 3'-methyl ether" is not available in the reviewed scientific literature.

Following a comprehensive search of scientific databases and publications, no specific in vitro studies detailing the biological activities of the chemical compound “Gancaonin P 3'-methyl ether” were found. The requested article, which was to be structured around the antimicrobial, anti-inflammatory, and antioxidant properties of this specific compound, cannot be generated due to the absence of research data on this particular molecule.

The search did yield information on related compounds from Glycyrrhiza species (licorice root), such as Gancaonin P and other prenylated flavonoids. For instance, computational studies have suggested that Gancaonin P may interact with certain biological targets, but these are predictive models and not the results of direct laboratory testing (in vitro studies).

Extensive research is available on the biological activities of various other flavonoids isolated from licorice, covering their antimicrobial, anti-inflammatory, and antioxidant potential. However, this information does not pertain to the specific compound "Gancaonin P 3'-methyl ether" as requested.

Therefore, it is not possible to provide an article that adheres to the user's specific outline and content requirements for "Gancaonin P 3'-methyl ether." Further research would be required to isolate and characterize this compound and then to evaluate its biological activities in vitro.

Biological Activities and Mechanistic Investigations of Gancaonin P 3 Methyl Ether in Vitro Studies

In Vitro Anticancer Research

No specific in vitro anticancer research focused on Gancaonin P 3'-methyl ether was identified in the performed search.

There is no available research data detailing the effects of Gancaonin P 3'-methyl ether on the modulation of cell proliferation and apoptosis in cancer cell lines. Studies on other flavonoids have shown that these compounds can inhibit the proliferation of various cancer cells, including lung, breast, and colon adenocarcinoma cell lines, often through mechanisms involving cell-cycle arrest and the induction of apoptosis. mdpi.com

Direct pathway analysis of Gancaonin P 3'-methyl ether in cancer models is not currently available. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, survival, and proliferation and is often dysregulated in cancer. mdpi.comnih.gov Natural compounds, including various flavonoids, have been investigated for their potential to inhibit this pathway, thereby representing a strategy for cancer chemoprevention. mdpi.comresearchgate.net For instance, studies on the related compound Gancaonin N have shown it can attenuate inflammatory responses by downregulating pathways like NF-κB/MAPK, which can be interconnected with cancer-related signaling. nih.govresearchgate.net However, specific actions of Gancaonin P 3'-methyl ether on the PI3K/AKT/mTOR pathway have not been documented.

Other Potential In Vitro Biological Activities and Cellular Mechanisms (e.g., Acetylcholinesterase Inhibition)

There are no specific studies on the acetylcholinesterase inhibitory activity of Gancaonin P 3'-methyl ether. Acetylcholinesterase (AChE) inhibitors are a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease by maintaining acetylcholine (B1216132) levels in the brain. researchgate.netmdpi.com Various natural products, including flavonoids, have been explored for their AChE inhibitory potential. researchgate.net The investigation into such activities for Gancaonin P 3'-methyl ether could be a potential area for future research.

Structure Activity Relationship Sar Studies of Gancaonin P 3 Methyl Ether and Its Analogs

Impact of Methylation and Hydroxylation Patterns on Biological Activities

The biological activity of flavonoids is profoundly influenced by the substitution patterns on their core structure, particularly the presence and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups.

Methylation: Methylation of hydroxyl groups can have several consequences. It generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. O-methylation can also protect the flavonoid from rapid metabolic degradation by phase II enzymes, thereby increasing its bioavailability and duration of action. However, this modification can also reduce or alter the compound's interaction with target proteins that rely on hydrogen bonding with a free hydroxyl group. For instance, studies on other flavonoids have shown that methylation can modulate activities ranging from anti-inflammatory to anticancer effects. Research on the structural modification of isoliquiritigenin, another flavonoid from licorice, indicated that introducing a methoxy group could enhance its pro-apoptotic effects on certain cancer cells. mdpi.com

The table below illustrates how hydroxylation and methylation patterns in different flavonoids can influence their biological activity, providing a basis for predicting the effects of similar modifications in Gancaonin P analogs.

CompoundKey Structural FeaturesReported Biological Activity
Apigenin 4',5,7-trihydroxyflavoneAnti-inflammatory, Antioxidant
Apigenin Derivative 6,8-dibromo-7,4'-dimethoxy-5-hydroxyflavonePotent anti-liver cancer activity mdpi.com
Isoliquiritigenin Chalcone (B49325) with 2',4',4-trihydroxy patternPro-apoptotic in cancer cells mdpi.com
3-Methoxy Isoliquiritigenin Methylation of 4'-hydroxyl groupEnhanced pro-apoptotic effect compared to parent compound mdpi.com

This table presents data from related flavonoid compounds to illustrate the impact of methylation and hydroxylation, as direct comparative data for Gancaonin P 3'-methyl ether is not available.

Influence of Prenyl Groups on Pharmacological Effects and Receptor Interactions

A defining feature of Gancaonin P 3'-methyl ether is the prenyl (or isoprenyl) group attached to its A-ring. Prenylation is a key structural modification that often enhances the biological activities of flavonoids.

Enhanced Lipophilicity and Membrane Interaction: The addition of a prenyl chain significantly increases the lipophilicity of the flavonoid molecule. mdpi.com This property is thought to improve the compound's affinity for and interaction with cellular membranes, which can facilitate its entry into cells and its access to intracellular targets. mdpi.comresearchgate.net

Modulation of Biological Activity: The prenyl group is not merely a passive lipophilic anchor; it actively contributes to the pharmacological profile. Numerous studies have demonstrated that prenylation can enhance a wide range of biological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. mdpi.comnih.gov For example, prenylated flavonoids isolated from licorice have shown significant anti-inflammatory activity in models of osteoarthritis by inhibiting the production of nitric oxide (NO) and other inflammatory mediators. rsc.org The size, position, and orientation of the prenyl group can fine-tune these activities and the selectivity towards specific biological targets.

Receptor Interactions: The bulky and hydrophobic nature of the prenyl group can lead to specific and potent interactions with binding pockets of proteins and receptors. It can establish van der Waals and hydrophobic interactions that are crucial for the stable binding of the ligand. In some cases, the prenyl moiety can directly interact with key amino acid residues in a receptor's active site, leading to either agonistic or antagonistic effects. The increased affinity for target proteins due to prenylation is a recurring theme in the SAR of natural products. researchgate.net

The table below summarizes the contribution of prenyl groups to the activity of various flavonoids.

Flavonoid TypePresence of Prenyl GroupGeneral Impact on Bioactivity
General Flavonoids AbsentBaseline activity (e.g., antioxidant)
Prenylated Flavonoids PresentEnhanced lipophilicity, increased affinity for membranes and proteins, often leading to potentiation of anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.gov

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics)

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and rationalize the SAR of compounds like Gancaonin P 3'-methyl ether.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For Gancaonin P 3'-methyl ether, docking studies could be employed to screen for potential biological targets, such as enzymes or receptors involved in inflammatory or metabolic pathways. For instance, studies have been conducted on Gancaonin P (the parent compound) to evaluate its binding affinity towards targets like the pregnane (B1235032) X receptor (PXR). Such analyses can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By comparing the docking scores and binding modes of Gancaonin P 3'-methyl ether with its structural analogs, researchers can hypothesize how modifications like methylation or changes in the prenyl group affect target affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose and map the flexibility of both the ligand and the protein's active site. This information is crucial for understanding the energetic contributions of different parts of the molecule to the binding affinity and for refining the understanding of the SAR.

These computational approaches allow for the rapid, in silico evaluation of a large number of analogs, helping to prioritize the synthesis of compounds with the most promising predicted activities.

Network-Based Approaches for Activity Prediction and Structural Similarity Analysis

Modern drug discovery often employs systems-level approaches to understand the complex interactions of a compound within a biological network.

Structural Similarity Analysis: By mapping Gancaonin P 3'-methyl ether in a "chemical space" alongside compounds with known activities, it is possible to predict its biological profile based on the principle that structurally similar molecules often have similar biological activities. This can be achieved using various molecular fingerprinting techniques and clustering algorithms. Such an analysis could highlight potential new applications for Gancaonin P 3'-methyl ether and its analogs based on their similarity to existing drugs or bioactive natural products.

Analytical Method Development for Quantification and Profiling of Gancaonin P 3 Methyl Ether in Biological Matrices

Chromatographic Methods for Quantitative Analysis (e.g., HPLC-UV, LC-MS/MS)

The quantitative analysis of Gancaonin P 3'-methyl ether in biological matrices, such as plasma, urine, and tissue homogenates, necessitates the development of sensitive and specific chromatographic methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used techniques for the bioanalysis of flavonoids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV represents a robust and widely accessible method for the quantification of various phytochemicals. For the analysis of Gancaonin P 3'-methyl ether, a reversed-phase HPLC system would typically be employed. The separation would likely be achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The selection of the UV detection wavelength is critical for sensitivity and selectivity. Based on the chromophoric system of the flavonoid structure of Gancaonin P 3'-methyl ether, the maximum absorption wavelength would be determined by scanning a standard solution of the compound across a UV spectrum. For many flavonoids, detection is typically performed in the range of 254 nm to 370 nm.

While HPLC-UV is a cost-effective method, its application in complex biological matrices can be limited by potential interferences from endogenous compounds, which may co-elute with the analyte of interest. Therefore, meticulous sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to minimize matrix effects and enhance the method's selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly at low concentrations expected in biological samples, LC-MS/MS is the method of choice. mdpi.com This technique combines the superior separation capabilities of liquid chromatography with the highly specific and sensitive detection of tandem mass spectrometry.

The analysis is typically performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. The choice of ionization mode would depend on the chemical structure of Gancaonin P 3'-methyl ether and which mode provides a more stable and abundant precursor ion. For flavonoids, negative ion mode is often effective. researchgate.net

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion or a prominent adduct) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the likelihood of interference from other compounds in the matrix. mdpi.com The optimization of MS/MS parameters, including collision energy and cone voltage, is essential to achieve the highest sensitivity. mdpi.com

The development of an LC-MS/MS method for Gancaonin P 3'-methyl ether would involve the infusion of a standard solution to determine the optimal precursor and product ions and the associated MS parameters.

Table 1: Representative HPLC-UV and LC-MS/MS Parameters for Flavonoid Analysis

Parameter HPLC-UV LC-MS/MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm) C18 (e.g., 2.1 x 100 mm, 3.5 µm)

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | A: 0.1% Formic acid in Water B: Acetonitrile | | Elution | Gradient | Gradient | | Flow Rate | 1.0 mL/min | 0.3 mL/min | | Detection | UV at specific λmax | ESI in MRM mode | | Ionization | - | Electrospray (ESI), Positive/Negative | | MRM Transition | - | Specific Precursor > Product ion |

Mass Spectrometric Approaches for Metabolite Profiling and Identification

Understanding the metabolic fate of Gancaonin P 3'-methyl ether is crucial for evaluating its pharmacological activity and potential toxicity. Mass spectrometry-based approaches are powerful tools for the profiling and identification of metabolites in biological samples.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid chromatography, is frequently used for metabolite profiling. frontiersin.org These instruments provide accurate mass measurements, which facilitate the determination of the elemental composition of potential metabolites.

The general strategy for metabolite profiling involves comparing the full-scan mass spectra of biological samples from a control group (vehicle-dosed) with those from a group treated with Gancaonin P 3'-methyl ether. Putative metabolites are identified by searching for mass signals that are unique to the treated group and have a plausible mass difference from the parent compound, corresponding to common metabolic transformations.

Common metabolic reactions for flavonoids include:

Phase I Reactions: Oxidation (hydroxylation), reduction, and hydrolysis.

Phase II Reactions: Glucuronidation, sulfation, and methylation.

Once potential metabolites are detected, their structures are elucidated using tandem mass spectrometry (MS/MS). By comparing the fragmentation pattern of a suspected metabolite with that of the parent drug, the site of metabolic modification can often be inferred. For instance, a mass shift of +16 Da would suggest a hydroxylation, while a shift of +176 Da would indicate glucuronidation.

Method Validation and Quality Control in Analytical Studies

The validation of any analytical method is essential to ensure the reliability and accuracy of the obtained data. Method validation for the quantification of Gancaonin P 3'-methyl ether in biological matrices should be performed according to the guidelines of regulatory agencies such as the Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method is accurate and precise. Calibration curves are constructed by plotting the instrument response versus the concentration of the analyte, and a linear regression analysis is performed. A correlation coefficient (R²) of >0.99 is generally required. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response in a post-extraction spiked sample.

Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). mdpi.com

Table 2: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criterion
Linearity (R²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible

| Stability | Analyte concentration within ±15% of the initial concentration |

Applications in Pharmacokinetic and Metabolomic Research Utilizing Animal Model Methodologies

Validated analytical methods are subsequently applied to pharmacokinetic and metabolomic studies in animal models to understand the in vivo behavior of Gancaonin P 3'-methyl ether.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental in drug discovery and development, providing insights into the disposition of a compound within a living organism.

Absorption: Following administration (e.g., oral or intravenous) to animal models such as rats or mice, serial blood samples are collected at various time points. The concentration of Gancaonin P 3'-methyl ether in the plasma is then quantified using the validated analytical method. This data is used to determine key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Distribution: To assess the distribution of Gancaonin P 3'-methyl ether into various tissues, animals are euthanized at selected time points after dosing, and tissues of interest (e.g., liver, kidney, lung, brain) are collected. The concentration of the compound in these tissues is then determined.

Metabolism: As discussed in section 8.2, plasma, urine, and feces samples are analyzed to identify the major metabolites of Gancaonin P 3'-methyl ether.

Excretion: Urine and feces are collected over a defined period following drug administration to determine the primary routes and extent of excretion of the parent compound and its metabolites.

Table 3: Representative Pharmacokinetic Parameters for a Flavonoid in an Animal Model

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance

| Vd | Volume of distribution |

Investigation of In Vivo Transformation Patterns and Metabolite Identification

This involves a more in-depth analysis of the metabolic fate of Gancaonin P 3'-methyl ether. The goal is to create a comprehensive picture of its biotransformation.

Utilizing LC-HRMS, the metabolic profiles of various biological samples are generated. The data is then processed using specialized software to identify all potential metabolites. By analyzing the MS/MS fragmentation patterns, the structures of these metabolites can be proposed.

For example, if a metabolite with a mass increase of 176.032 Da is detected, it is likely a glucuronide conjugate. The fragmentation of this metabolite would be expected to show a neutral loss of 176 Da, corresponding to the glucuronic acid moiety, and the remaining fragment should match the fragmentation pattern of the parent Gancaonin P 3'-methyl ether.

These studies are crucial for understanding whether the pharmacological activity is due to the parent compound, its metabolites, or both. They also provide insights into potential drug-drug interactions and the mechanisms of clearance.

Future Research Directions and Applications in Flavonoid Chemistry

Exploration of Novel Biosynthetic Enzymes for Enhanced Production

The biosynthesis of methylated flavonoids like Gancaonin P 3'-methyl ether is a complex process governed by specific enzymes. oup.commaxapress.com A key area of future research lies in the discovery and characterization of novel O-methyltransferases (OMTs), the enzymes responsible for the methylation of flavonoid hydroxyl groups. oup.commaxapress.com The identification of highly efficient and regioselective OMTs from various plant species or microbial sources could significantly enhance the production of Gancaonin P 3'-methyl ether. maxapress.com

Metabolic engineering and synthetic biology approaches in microorganisms such as Escherichia coli and yeast offer a promising platform for the large-scale production of this compound. nih.govfrontiersin.orgnih.gov By introducing the biosynthetic pathway of Gancaonin P and a specific OMT capable of methylating the 3'-position, microbial cell factories could be engineered for sustainable and cost-effective synthesis. frontiersin.orgresearchgate.netresearchgate.net Future studies should focus on optimizing these microbial systems by enhancing precursor supply and enzyme expression levels to maximize yields.

Enzyme ClassFunction in Flavonoid BiosynthesisRelevance to Gancaonin P 3'-methyl ether
Phenylalanine ammonia-lyase (PAL)Converts phenylalanine to cinnamic acid, an early precursor.Essential for the overall flavonoid backbone synthesis.
Chalcone (B49325) synthase (CHS)Catalyzes the formation of the chalcone scaffold.A key enzyme in the biosynthesis of the Gancaonin P precursor.
O-methyltransferases (OMTs)Transfer a methyl group to a hydroxyl group on the flavonoid ring.Crucial for the final conversion of Gancaonin P to its 3'-methyl ether derivative.

Development of Targeted Analogs with Enhanced Biological Specificity and Potency

The structural modification of flavonoids is a well-established strategy to improve their biological activity and bioavailability. nih.govnih.gov For Gancaonin P 3'-methyl ether, the development of targeted analogs could lead to compounds with enhanced specificity and potency for particular biological targets. This involves the synthesis of a library of derivatives with modifications at various positions of the flavonoid scaffold. xiahepublishing.com

Structure-activity relationship (SAR) studies are crucial in this context. By systematically altering the chemical structure and evaluating the biological effects of the resulting analogs, researchers can identify key structural features responsible for the desired activity. nih.gov This knowledge can then be used to design and synthesize novel analogs with optimized therapeutic properties. The methylation at the 3'-position is known to increase the lipophilicity of flavonoids, which can improve their absorption and cellular uptake. mdpi.com Further modifications could be explored to enhance these properties.

Advanced Mechanistic Elucidation using Integrated Omics Technologies

Understanding the precise mechanism of action of Gancaonin P 3'-methyl ether is fundamental for its development as a therapeutic agent. The integration of high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological pathways modulated by this compound. nih.govfrontiersin.orgnih.govmdpi.com

By treating cells or model organisms with Gancaonin P 3'-methyl ether and analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the molecular targets and signaling pathways affected. frontiersin.orgmdpi.com This systems biology approach provides a comprehensive view of the compound's biological effects and can reveal novel mechanisms of action that may not be apparent from traditional pharmacological studies. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery and Development

The integration of computational and experimental methods has become an indispensable part of modern drug discovery. nih.govnih.gov For Gancaonin P 3'-methyl ether, computational tools can be employed to predict its biological activities, identify potential molecular targets, and guide the design of more potent analogs. nih.govnih.govmdpi.com

Molecular docking studies can simulate the binding of Gancaonin P 3'-methyl ether to the active sites of various proteins, helping to identify potential targets and understand the molecular basis of its activity. mdpi.comiiarjournals.org Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their biological activities, enabling the prediction of the activity of new compounds. nih.gov These in silico approaches, when combined with experimental validation, can significantly accelerate the drug discovery and development process. nih.govmdpi.com

Computational ApproachApplication in Flavonoid ResearchRelevance to Gancaonin P 3'-methyl ether
Molecular DockingPredicts the binding affinity and mode of interaction between a flavonoid and a protein target.Identification of potential molecular targets and elucidation of its mechanism of action.
Virtual ScreeningScreens large libraries of compounds to identify potential hits against a specific target.Discovery of novel analogs with improved activity.
Molecular Dynamics SimulationsSimulates the dynamic behavior of a flavonoid-protein complex over time.Understanding the stability and conformational changes upon binding.

Sustainable Production and Biocatalytic Approaches for Flavonoid Synthesis

The sustainable production of flavonoids is a critical consideration for their commercialization. Traditional methods relying on plant extraction can be inefficient and environmentally taxing. nih.gov As mentioned earlier, microbial fermentation offers a more sustainable and scalable alternative for the production of Gancaonin P 3'-methyl ether. frontiersin.orgnih.govresearchgate.net

Furthermore, biocatalytic approaches using purified enzymes can be employed for the specific and efficient synthesis of this compound. nih.gov For instance, immobilized OMTs could be used in flow chemistry systems for the continuous and controlled methylation of Gancaonin P. These enzymatic methods operate under mild conditions, reducing energy consumption and waste generation compared to conventional chemical synthesis. nih.gov The development of robust and recyclable biocatalysts will be a key focus for the future sustainable production of Gancaonin P 3'-methyl ether and other valuable flavonoids.

Q & A

Q. How should researchers ensure ethical compliance and reproducibility in preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding. Deposit raw data (spectra, chromatograms) in repositories like Zenodo. Share synthetic protocols on protocols.io . Disclose conflicts of interest and cite prior work transparently to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.